molecular formula C27H41N B12293514 Solanidiene (Solanthrene)

Solanidiene (Solanthrene)

Cat. No.: B12293514
M. Wt: 379.6 g/mol
InChI Key: MVUKDQDMGIMFPT-UHFFFAOYSA-N
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Description

Solanidiene (Solanthrene) is a steroid alkaloid isolated from the leaves of Solanum tuberosum (potato). It has a molecular formula of C₂₇H₄₁N, a molecular weight of 379.62 g/mol, and a CAS registry number of 26516-51-8 . Its isolation and stability are closely linked to extraction conditions, particularly the presence of chloroform, which inhibits its formation as a dehydration byproduct of solanidine during hydrolytic processes .

Properties

Molecular Formula

C27H41N

Molecular Weight

379.6 g/mol

IUPAC Name

10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene

InChI

InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3

InChI Key

MVUKDQDMGIMFPT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Solanidiene can be synthesized through various chemical reactions involving the precursor compounds found in the potato plant. The synthetic routes typically involve the extraction of glycoalkaloids from the plant, followed by hydrolysis to yield Solanidiene .

Industrial Production Methods: Industrial production of Solanidiene involves large-scale extraction from the leaves of Solanum tuberosum. The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Solanidiene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted Solanidiene compounds .

Mechanism of Action

The mechanism of action of Solanidiene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in metabolic processes. The compound exerts its effects through binding to specific proteins and altering their function, leading to changes in cellular activities .

Comparison with Similar Compounds

Structural Features

Solanidiene belongs to the steroid alkaloid family, distinguished by its tetracyclic structure lacking oxygen-containing functional groups. Key structural differences from related compounds are summarized below:

Table 1: Structural Comparison of Solanidiene with Related Alkaloids

Compound Molecular Formula Molecular Weight CAS Number Key Functional Groups
Solanidiene C₂₇H₄₁N 379.62 26516-51-8 Steroid backbone, amine
Solanidine C₂₇H₄₃NO 397.64 80-78-4 Steroid backbone, hydroxyl
Solasodine C₂₇H₄₃NO₂ 413.63 126-17-0 Steroid backbone, hydroxyl, ketone
α-Solasonine C₄₅H₇₃NO₁₆ 884.05 19121-58-5 Glycoside (3 sugar moieties)
  • Solanidine : A precursor to Solanidiene, solanidine contains a hydroxyl group, making it more polar. It is the primary alkaloid extracted from potato haulm, with a yield of 0.23 g per 100 g dried plant material under optimal conditions .
  • Solasodine : Contains an additional oxygen atom, forming a ketone group, which increases its molecular weight and polarity compared to Solanidiene .
  • α-Solasonine: A glycosylated derivative of solasodine, its large molecular weight and hydrophilic sugar moieties contrast sharply with Solanidiene’s non-polar structure .

Extraction and Stability

Its presence is minimized by using chloroform in the liquid phase, which stabilizes solanidine .

Table 2: Extraction Conditions and Stability

Compound Optimal Extraction System Stability Notes Yield/Content
Solanidiene Forms in systems with low chloroform ratios (e.g., 1:4 ethanol:chloroform) Unstable; dehydration product of solanidine Not quantified; detected via TLC
Solanidine 10% HCl in 96% ethanol + chloroform (2:3 v/v) Stable with chloroform; no dehydration 84.5% extraction degree; 0.23 g/100 g
Solasodine Not specified in evidence Derived from glycoside hydrolysis Market price: JPY 43,000/10 mg
  • Key Insight : Chloroform acts as a protective agent, preventing solanidine dehydration to Solanidiene. This highlights Solanidiene’s reactive nature compared to solanidine .

Table 3: Pharmacological Comparison

Compound Research Focus Key Findings Clinical Status
Solanidiene Metabolic diseases (e.g., diabetes) Preclinical studies; limited data No clinical development
Solasodine Cancer therapeutics Induces apoptosis in cancer cell lines Preclinical
α-Solasonine Antimicrobial/antifungal agents Disrupts cell membranes in pathogens Research stage

Analytical and Industrial Relevance

  • Detection : Solanidiene is identified via thin-layer chromatography (TLC) during solanidine extraction, where its presence indicates suboptimal conditions .
  • Industrial Cost : Solanidiene is priced at JPY 53,000/10 mg for research, reflecting its niche applications compared to solasodine (JPY 43,000/10 mg) .

Q & A

Q. How to integrate transcriptomic and proteomic data when investigating Solanidiene's mode of action?

  • Methodological Answer : Use pathway enrichment tools (DAVID, STRING) to link differentially expressed genes (e.g., apoptosis regulators) with proteomic hits (e.g., caspase-3). Apply weighted correlation network analysis (WGCNA) to identify hub genes/proteins .

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